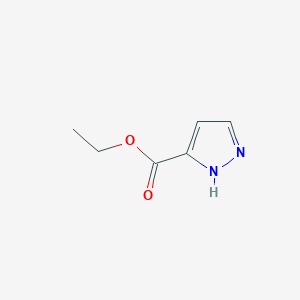

ethyl 1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPOSRHJXMILNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-27-4 | |

| Record name | Ethyl 1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1H-Pyrazole-3-carboxylate from Diethyl Oxalate and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Ethyl 1H-Pyrazole-3-carboxylate

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics, including analgesics, anti-inflammatory agents, and kinase inhibitors.[1] this compound is a highly versatile bifunctional building block, offering two distinct points for molecular elaboration: the ester moiety and the pyrazole ring nitrogens. Its synthesis via the condensation of diethyl oxalate and hydrazine represents a fundamental, efficient, and scalable approach to this valuable scaffold.

This guide provides a comprehensive technical overview of this synthesis, grounded in the principles of the classic Knorr pyrazole synthesis.[2][3][4] It delves into the reaction's mechanistic underpinnings, provides a field-proven experimental protocol, discusses critical parameters for process optimization, and outlines a self-validating system for product characterization. The objective is to equip researchers with the knowledge to not only replicate this synthesis but to rationally troubleshoot and adapt it for their specific drug discovery and development programs.

Theoretical Framework: Mechanism of Cyclocondensation

The formation of this compound from diethyl oxalate and hydrazine is a classic example of a cyclocondensation reaction. The overall transformation is robust and proceeds through a logical sequence of nucleophilic attacks and dehydration.[1][3]

The reaction mechanism can be dissected into four key stages:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of one of the ester groups of diethyl oxalate. This forms a tetrahedral intermediate.

-

Formation of Hydrazide Intermediate: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form an ethyl oxamate hydrazide intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazide intermediate, which remains nucleophilic, attacks the second ester carbonyl group intramolecularly. This step is crucial as it forms the five-membered ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and tautomerization to yield the stable, aromatic pyrazole ring. The acidic conditions often employed, such as using glacial acetic acid as a solvent, can catalyze this final dehydration step.[5]

Because both the hydrazine and diethyl oxalate molecules are symmetrical, this reaction proceeds without ambiguity, yielding a single constitutional isomer.

Caption: Reaction mechanism for pyrazole synthesis.

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Mol. Wt. | Notes |

| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | Corrosive, handle with care. |

| Hydrazine Hydrate (~64%) | 7803-57-8 | H₆N₂O | 50.06 | Highly Toxic, Corrosive, Carcinogen. [6][7] |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive, lachrymator. |

| Ethanol (95% or absolute) | 64-17-5 | C₂H₆O | 46.07 | For recrystallization. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (14.6 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Hydrazine Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise via a dropping funnel over 20-30 minutes. Causality: The reaction is exothermic; slow, cooled addition is critical to control the reaction temperature and prevent runaway reactions or side product formation.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 2-3 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold water while stirring. A precipitate will form.

-

Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL).

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Critical Safety Precautions

-

Hydrazine is extremely hazardous. It is a suspected carcinogen, highly toxic, and corrosive.[6][7] All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (chloroprene or nitrile are recommended).[7]

-

Waste Disposal: All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7]

Process Optimization and Parameter Control

The success of this synthesis hinges on the careful control of several key parameters. Understanding their impact allows for rational optimization to maximize yield and purity.

| Parameter | Standard Condition | Rationale & Optimization Insights |

| Stoichiometry | 1:1 (Oxalate:Hydrazine) | A 1:1 molar ratio is theoretically required. Using a slight excess of hydrazine can ensure complete consumption of the oxalate but may complicate purification. |

| Solvent | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst, promoting the dehydration/aromatization step.[5] Ethanol is another common solvent; however, the reaction may require longer times or a separate acid catalyst.[9] |

| Temperature | Reflux (~118°C in AcOH) | Heating is necessary to drive the cyclization and dehydration steps to completion. Lower temperatures will result in significantly slower reaction rates. |

| Reaction Time | 2-3 hours | This is typically sufficient for completion. Monitoring by TLC (e.g., using 30% ethyl acetate in hexane) is the most reliable way to determine the reaction endpoint.[10] |

| Work-up | Precipitation in Water | Pouring the acidic reaction mixture into water is an effective method for precipitating the organic product, which has low water solubility, while keeping byproducts and excess reagents in the aqueous phase. |

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following data provides a benchmark for validation.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol [11] |

| Melting Point | 126-129 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H, NH), 7.85 (d, 1H, pyrazole-H), 6.60 (d, 1H, pyrazole-H), 4.30 (q, 2H, -CH₂-), 1.30 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.5 (C=O), 140.0 (C), 135.0 (CH), 107.0 (CH), 60.5 (-CH₂-), 14.5 (-CH₃) |

| FTIR (KBr, cm⁻¹) | ~3340 (N-H stretch), ~1720 (C=O ester stretch), ~1550 (C=N stretch)[5] |

| Mass Spec (ESI) | m/z 141.06 [M+H]⁺ |

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, can be visualized as a streamlined workflow.

Caption: Workflow for pyrazole synthesis and validation.

References

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

- Belkacem, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 108.

- Kumar, A., et al. (2020). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 10(28), 16453-16457.

- Merck Index. (1968). Knorr Pyrazole Synthesis. The Merck Index of Chemicals and Drugs, 7th ed., p. 215.

-

Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

-

University of California, Santa Barbara - EH&S. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

- Google Patents. (2014).

-

ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of pyrazole... [Link]

-

Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

-

Gutenberg Open Science. (2020). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of ethyl 1H-pyrazole-3-carboxylate formation

An In-Depth Technical Guide to the Synthesis and Mechanism of Ethyl 1H-Pyrazole-3-carboxylate

Executive Summary

The pyrazole ring system is a foundational scaffold in modern medicinal chemistry and agrochemicals, prized for its unique physicochemical properties and versatile biological activities.[1] Specifically, pyrazole-3-carboxylates serve as crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the predominant synthetic route to this compound: the Knorr pyrazole synthesis. We will dissect the underlying reaction mechanism, offer field-proven experimental protocols, and explore the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking a deep, actionable understanding of this vital heterocyclic synthesis.

The Strategic Importance of the Pyrazole-3-Carboxylate Scaffold

The 1,2-diazole arrangement of the pyrazole ring confers a unique combination of stability, hydrogen bonding capability, and dipole moment, making it a "privileged scaffold" in drug design.[1] Pyrazole derivatives are integral to a wide range of therapeutics, demonstrating anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The inclusion of an ethyl carboxylate moiety at the 3-position provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex and diverse compound libraries for drug discovery programs.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation first reported by Ludwig Knorr in 1883.[3][4][5] This reaction is valued for its reliability, high yields, and the ready availability of starting materials.[6] The general principle involves the formation of two carbon-nitrogen bonds and the elimination of two molecules of water to generate the stable, aromatic pyrazole ring.[6]

For the synthesis of ethyl 1H-pyrazole-3-carboxylates, a specific class of 1,3-dicarbonyl precursor is required: a β-ketoester or a related 2,4-dioxo ester. These precursors contain the necessary carbonyl functionalities to react with the two nucleophilic nitrogen atoms of hydrazine, ultimately positioning the ethyl carboxylate group at the desired C3 position of the resulting heterocycle.[7]

Mechanistic Deep Dive: The Pathway to Aromaticity

The formation of this compound is a sequential process involving nucleophilic attack, condensation, intramolecular cyclization, and dehydration. Understanding each step is critical for optimizing reaction conditions and controlling outcomes. The mechanism is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[5][8]

Precursor Rationale and Selection

-

The 1,3-Dielectrophile: A common and effective precursor is an ethyl 2,4-dioxoalkanoate , such as ethyl 2,4-dioxo-4-phenylbutanoate. This molecule provides two electrophilic carbonyl centers: a ketone and the carbonyl of a β-ketoester moiety.

-

The Dinucleophile: Hydrazine hydrate (H₂N-NH₂·H₂O) is the simplest hydrazine derivative and acts as the bidentate nucleophile, providing the two nitrogen atoms for the pyrazole ring.[7]

Step-by-Step Reaction Mechanism

The reaction proceeds through several key intermediates, as illustrated below.

-

Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. In the case of an ethyl 2,4-dioxoalkanoate, this is typically the ketone carbonyl, which is more reactive than the ester carbonyl. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This ring-closing step forms a five-membered heterocyclic intermediate, often a hydroxyl-pyrazolidine or a related species.[9]

-

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water and a molecule of ethanol from the cyclic intermediate. This dehydration event is the driving force of the reaction, as it leads to the formation of the thermodynamically stable, aromatic pyrazole ring system.[6]

The overall mechanism can be visualized as follows:

Caption: Knorr pyrazole synthesis reaction pathway.

Experimental Protocol: A Validated Synthesis

This section provides a self-validating, step-by-step protocol adapted from established literature for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives.[7]

Materials and Reagents

-

Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

-

Hydrazine hydrate (80%) (1.2 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ethyl 2,4-dioxo-4-phenylbutanoate derivative (1.0 eq) and ethanol to form a suspension.

-

Addition of Reagents: Add glacial acetic acid (catalytic amount) to the suspension. Slowly add hydrazine hydrate (1.2 eq) dropwise at room temperature. The causality here is crucial: the acid protonates a carbonyl, increasing its electrophilicity, while the controlled addition of the highly reactive hydrazine manages the initial exotherm.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, leading to the precipitation of the crude product.

-

Purification: Filter the solid product and wash with water. For higher purity, the crude solid can be dissolved in ethyl acetate, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Recrystallization: Recrystallize the purified solid from a suitable solvent system (e.g., ethanol/water) to yield the final ethyl 5-substituted-1H-pyrazole-3-carboxylate.

Experimental Workflow Visualization

Caption: Standard workflow for pyrazole synthesis.

Process Optimization and Alternative Routes

While the Knorr synthesis is the workhorse, other methods exist, and conditions can be optimized.

Comparative Analysis of Methodologies

The choice of solvent, catalyst, and temperature can significantly impact reaction time and yield. The following table summarizes typical findings.

| Precursor Type | Catalyst | Solvent | Temperature | Typical Yield | Reference |

| β-Ketoester | Acetic Acid | Ethanol | Reflux | Good to Excellent | [6] |

| 1,3-Diketone | Acidic (HCl) | Water/Ethanol | Room Temp - Reflux | Variable, Regioisomers Possible | [9][10] |

| 1,3-Diketone | None (Microwave) | Solvent-free | 100 °C | High, Fast | [11] |

| α,β-Unsaturated Ketone | Copper Triflate | [bmim][PF6] | N/A | Good (via Pyrazoline) | [3] |

Alternative Synthetic Routes

For a comprehensive overview, it is important to acknowledge alternative strategies for synthesizing the pyrazole-3-carboxylate core:

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate. It offers an alternative route that can provide access to different substitution patterns.[3]

-

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials are gaining traction for their efficiency. MCRs can generate 1,3-dicarbonyl compounds in situ, which then react with hydrazine to form the pyrazole ring in a single operation.[12]

Conclusion

The formation of this compound via the Knorr synthesis remains a cornerstone of heterocyclic chemistry. Its enduring utility stems from a predictable and well-understood mechanism rooted in the fundamental principles of nucleophilic addition and condensation. By carefully selecting precursors and controlling reaction conditions, researchers can reliably produce this invaluable scaffold. The detailed mechanistic insights and validated protocols presented in this guide serve as a robust foundation for scientists and professionals in the field of drug development, enabling the efficient and logical synthesis of next-generation pyrazole-based molecules.

References

-

Belkacem, I., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7388. [Link]

-

Karrouchi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6517. [Link]

-

Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]

- Google Patents. (1980).

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

ResearchGate. (2024). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

-

ACS Publications. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(15), 6666–6676. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1878–1911. [Link]

-

RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2485-2492. [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 441-456. [Link]

-

ResearchGate. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

-

TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Indian Journal of Environmental Science, 17(9). [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. [Link]

- Google Patents. (2014).

-

Longdom Publishing. (2021). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives in water. Journal of Chemical Research, 12(1), 1-8. [Link]

- Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (2024). Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). [Link]

-

PubMed Central. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

ResearchGate. (2011). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. [Link]

-

MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Topic: Alternative Synthetic Routes for Ethyl 1H-Pyrazole-3-carboxylate

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 1H-pyrazole-3-carboxylate is a cornerstone building block in contemporary medicinal and agricultural chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its synthesis, while classically dominated by the Knorr pyrazole synthesis, has evolved significantly, driven by the need for greater efficiency, regiocontrol, and substrate scope. This guide provides a comprehensive exploration of both the canonical and modern alternative methodologies for its preparation. We delve into the mechanistic underpinnings of each route, from the venerable condensation of 1,3-dicarbonyls to sophisticated multicomponent and catalytic strategies. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required to select and implement the optimal synthetic strategy for their specific research and development needs.

Introduction: The Enduring Importance of the Pyrazole Core

The pyrazole motif is a privileged scaffold in drug discovery, present in blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant.[2][3] The this compound derivative, in particular, offers a versatile platform for further functionalization, with the ester group providing a convenient handle for amide coupling and other transformations. The development of robust and flexible synthetic routes to this key intermediate is therefore a task of critical importance, directly impacting the efficiency of drug development pipelines.

This document moves beyond a simple recitation of known methods. It is designed as a senior scientist's guide, focusing on the causality behind experimental choices and providing a framework for troubleshooting and optimization. We will explore four major synthetic paradigms: the classical Knorr condensation, [3+2] cycloaddition reactions, syntheses from α,β-unsaturated precursors, and modern one-pot multicomponent strategies.

The Classical Approach: Knorr Pyrazole Synthesis and Its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental method for constructing the pyrazole ring.[2][4][5] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and dehydration.[6][7]

Mechanistic Rationale

The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyl positions.[5][8] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, forming a cyclic intermediate that readily dehydrates to yield the stable, aromatic pyrazole ring.[5]

A significant challenge, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl, potentially leading to a mixture of regioisomers.[9][10] For the synthesis of this compound, the required precursor is an ethyl 2,4-dioxobutanoate derivative. This is often prepared in situ via a Claisen condensation between diethyl oxalate and a suitable ketone, which is then cyclized with hydrazine without isolation of the intermediate diketoester.[11][12]

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Two-Step Synthesis via Claisen-Knorr Reaction

This protocol describes the synthesis of a substituted this compound from a substituted acetophenone and diethyl oxalate, followed by cyclization with hydrazine hydrate.[12]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Claisen Condensation: To the cooled sodium ethoxide solution, add a mixture of the desired acetophenone derivative (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The formation of the solid sodium salt of the diketoester is typically observed.

-

Work-up: Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid. The precipitated solid is filtered, washed with cold water, and dried to yield the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Reactant Preparation: Prepare a suspension of the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (1.0 eq) in glacial acetic acid.

-

Cyclization: To this suspension, add hydrazine hydrate (1.2 eq) dropwise. An exothermic reaction is often observed.

-

Reaction: Heat the reaction mixture at 80-90°C for 2-3 hours, monitoring the reaction progress by TLC.[12]

-

Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[12]

Alternative Strategy I: [3+2] Dipolar Cycloaddition

The [3+2] cycloaddition, or Huisgen cycloaddition, represents a highly efficient and atom-economical alternative for constructing the pyrazole ring.[1] This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Rationale

For pyrazole synthesis, the most common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[13][14] To synthesize this compound, the reaction can be performed between ethyl diazoacetate and acetylene or, more conveniently, between a simple diazoalkane (like diazomethane) and ethyl propiolate. The concerted or stepwise cycloaddition directly furnishes the pyrazole ring system. This method offers excellent regioselectivity and avoids the harsh conditions sometimes required for Knorr-type syntheses.[13] However, the use of potentially explosive and toxic diazo compounds necessitates careful handling and specialized equipment.

Caption: [3+2] Cycloaddition for pyrazole ester synthesis.

Experimental Protocol: Catalyst-Free Cycloaddition

This protocol outlines a general procedure for the thermal, catalyst-free cycloaddition of a diazo compound to an alkyne.[13]

Safety Precaution: Diazo compounds are potentially explosive and toxic. All manipulations should be conducted in a well-ventilated fume hood behind a blast shield, using appropriate personal protective equipment.

-

Reactant Preparation: In a thick-walled pressure tube equipped with a magnetic stir bar, dissolve ethyl propiolate (1.0 eq) in a suitable solvent (e.g., diethyl ether or under solvent-free conditions).

-

Addition of Diazo Compound: Cool the solution to 0°C. Carefully add a solution of diazomethane in diethyl ether (1.1 eq) dropwise.

-

Reaction: Seal the tube and allow the mixture to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by the disappearance of the yellow color of the diazo compound or by TLC/GC-MS.

-

Isolation: Upon completion, carefully vent the reaction vessel in the fume hood. Remove the solvent under reduced pressure.

-

Purification: The resulting crude product can often be obtained in high purity. If necessary, purification can be achieved by column chromatography on silica gel.

Alternative Strategy II: Synthesis from α,β-Unsaturated Precursors

This strategy utilizes α,β-unsaturated aldehydes or ketones as the three-carbon backbone, which react with hydrazine to form the pyrazole ring. The key to successful aromatization is either the presence of a good leaving group at the β-position or an in situ oxidation of the initially formed pyrazoline intermediate.[2][11]

Mechanistic Rationale

The reaction typically begins with a Michael addition of hydrazine to the α,β-unsaturated system, followed by condensation with the carbonyl group to form a pyrazoline.[11][15] If the β-position contains a leaving group (e.g., a halide or an amino group from an enaminone), elimination occurs to generate the aromatic pyrazole.[3] Alternatively, if no leaving group is present, an external oxidant (e.g., iodine, oxygen/air, DDQ) is required to convert the pyrazoline to the pyrazole.[3][15] Using molecular iodine is an effective, metal-free method that proceeds under mild conditions.[15]

Caption: General pathway from α,β-unsaturated carbonyls.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

This protocol describes a one-pot, metal-free synthesis from an α,β-unsaturated aldehyde/ketone and a hydrazine salt using iodine as the oxidant.[15]

-

Reactant Preparation: To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) and hydrazine hydrochloride (1.2 eq) in ethanol, add molecular iodine (I₂) (1.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired polysubstituted pyrazole.

Alternative Strategy III: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, have emerged as a powerful tool in synthetic chemistry.[16] They offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[3]

Rationale and Workflow

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a Knoevenagel or Michael adduct, which then undergoes cyclization with hydrazine.[3][17] For instance, a three-component reaction of an aldehyde, an active methylene compound (like ethyl acetoacetate), and a hydrazine can yield highly substituted pyrazoles in a single step, often followed by an aromatization/oxidation step.[17] This strategy allows for the rapid assembly of complex pyrazole libraries from simple, readily available starting materials.

Caption: Workflow for a three-component pyrazole synthesis.

Comparative Summary of Synthetic Routes

| Synthetic Route | Key Starting Materials | General Conditions | Advantages | Disadvantages/Challenges |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid or base catalysis, often requires heating.[5][6] | Well-established, reliable, uses common reagents. | Potential for regioisomeric mixtures with unsymmetrical substrates.[9] |

| [3+2] Cycloaddition | Diazo compounds, Alkynes | Often mild, can be thermal or catalyst-free.[13] | High atom economy, excellent regioselectivity, clean reactions. | Requires handling of potentially hazardous diazo compounds.[14] |

| From α,β-Unsaturated Systems | Enones, Enals, Hydrazines | Requires an oxidant (e.g., I₂) or a β-leaving group.[3][15] | Good substrate scope, metal-free options available. | May require an additional oxidation step; regioselectivity can be an issue. |

| Multicomponent Reactions | Aldehydes, Ketones, Active Methylene Compounds, Hydrazines | One-pot, often catalyzed.[16][17] | High efficiency, operational simplicity, rapid library synthesis. | Optimization can be complex; may require an oxidation step. |

| Modern Catalytic Methods | Hydrazines, Alkynoates, etc. | Copper, Ruthenium, or other transition metal catalysts; often aerobic.[17][18] | High yields and selectivity, novel bond formations possible. | Catalyst cost and removal, may require specialized ligands.[18] |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has progressed far beyond the classical Knorr reaction. Modern methodologies, including [3+2] cycloadditions, oxidative cyclizations, and multicomponent reactions, offer powerful alternatives that provide enhanced control over regioselectivity, improve efficiency, and broaden the accessible chemical space. The choice of synthetic route is no longer a matter of tradition but a strategic decision based on factors such as substrate availability, desired substitution pattern, scalability, and safety considerations.

Future developments will likely focus on further enhancing the "green" credentials of these syntheses, employing aqueous reaction media, heterogeneous catalysis, and flow chemistry to minimize waste and improve safety and scalability.[19] The continued innovation in pyrazole synthesis will undoubtedly accelerate the discovery of new therapeutic agents and agrochemicals built upon this versatile heterocyclic scaffold.

References

-

Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

-

Padwa, A., et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). [Link]

-

Liu, X., et al. Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. [Link]

-

Neochoritis, C. G., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

-

Chang, J., Yu, W., et al. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal. [Link]

-

Zheng, L., Guo, W., et al. Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Neochoritis, C. G., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Heller, S. T., & Natarajan, S. R. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

Baeva, L. K., et al. Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]

-

El-Faham, A., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Jacob, R. G., et al. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing). [Link]

-

Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

-

A new method for the synthesis of pyrazoles and pyrazolines has been developed. AKM EN. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Kumar, A., et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Welch, D. S., & Vedejs, E. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ChemRxiv. [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. name-reaction.com [name-reaction.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ccspublishing.org.cn [ccspublishing.org.cn]

- 15. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Pyrazole synthesis [organic-chemistry.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. thieme-connect.com [thieme-connect.com]

A Comprehensive Guide to the Spectroscopic Analysis of Ethyl 1H-Pyrazole-3-Carboxylate by NMR

For Immediate Release

A Deep Dive into the NMR Spectroscopic Signature of a Key Heterocyclic Building Block

[City, State] – In the landscape of modern drug discovery and development, pyrazole derivatives stand out for their vast therapeutic potential, finding applications as anti-inflammatory, analgesic, and anticancer agents. A thorough understanding of their molecular architecture is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for unambiguous structure elucidation. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 1H-pyrazole-3-carboxylate, a crucial building block in the synthesis of more complex pharmaceutical compounds.

Introduction: The Significance of Pyrazoles and NMR

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions. The precise characterization of substituted pyrazoles is critical for ensuring the identity, purity, and desired isomeric form of these compounds. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of individual atoms within a molecule, making it an essential tool for structural confirmation.[1]

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the acquisition of reliable and interpretable NMR data for this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H proton.[2]

-

Instrument Tuning: Before data acquisition, the NMR probe should be properly tuned and matched for both ¹H and ¹³C frequencies to ensure optimal sensitivity.[2]

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay that allows for full recovery of magnetization.

-

1D ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required.

-

2D NMR Experiments (Optional but Recommended): For unambiguous assignment, especially in more complex derivatives, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly beneficial.[2]

Visualizing the Analytical Workflow

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information. The key signals and their interpretations are detailed below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~13.0 - 14.0 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. In protic solvents, this signal may be broadened or absent due to exchange.[2] |

| Pyrazole H-5 | ~7.8 | Doublet | ~2.0 - 3.0 | This proton is coupled to the H-4 proton. |

| Pyrazole H-4 | ~6.8 | Doublet | ~2.0 - 3.0 | Coupled to the H-5 proton. |

| -O-CH₂- | ~4.4 | Quartet | ~7.1 | The methylene protons of the ethyl group are split by the adjacent methyl protons. |

| -CH₃ | ~1.4 | Triplet | ~7.1 | The methyl protons of the ethyl group are split by the adjacent methylene protons. |

Causality Behind Chemical Shifts and Coupling:

-

Aromatic Protons: The protons on the pyrazole ring (H-4 and H-5) appear in the aromatic region of the spectrum due to the deshielding effect of the ring current.

-

N-H Proton: The significant downfield shift of the N-H proton is attributed to its acidic nature and involvement in hydrogen bonding.

-

Ethyl Group: The characteristic quartet and triplet pattern for the ethyl group arises from spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons, as described by the n+1 rule.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~162 | The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen atoms. |

| Pyrazole C-3 | ~140 | The carbon atom attached to the carboxylate group is deshielded. |

| Pyrazole C-5 | ~135 | The chemical shifts of C-3 and C-5 can be influenced by tautomerism in N-unsubstituted pyrazoles.[1] |

| Pyrazole C-4 | ~110 | This carbon typically appears at a higher field compared to C-3 and C-5. |

| -O-CH₂- | ~61 | The methylene carbon of the ethyl group. |

| -CH₃ | ~14 | The methyl carbon of the ethyl group. |

Influence of Tautomerism:

For N-unsubstituted pyrazoles, a rapid proton exchange between the two nitrogen atoms can occur, leading to a time-averaged spectrum where the C-3 and C-5 positions may become chemically equivalent on the NMR timescale.[1] This can result in broadened signals for these carbons.[1]

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, a cross-peak would be observed between the H-4 and H-5 signals, confirming their connectivity. Another cross-peak would connect the -O-CH₂- and -CH₃ signals of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It allows for the unambiguous assignment of each proton to its corresponding carbon atom. For example, the signal for H-4 would show a correlation to the signal for C-4.

Visualizing Connectivity with 2D NMR

Caption: 2D NMR correlations for structural assignment.

Conclusion: A Powerful Analytical Approach

The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, provides an unequivocal confirmation of its molecular structure. This detailed spectroscopic fingerprint is essential for researchers and scientists in drug development, ensuring the quality and integrity of this key synthetic intermediate. The principles and methodologies outlined in this guide can be extended to the characterization of a wide array of pyrazole derivatives, facilitating the advancement of medicinal chemistry research.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

-

MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (1967). The carbon-13 n.m.r. chemical shifts of pyrazole. Retrieved from [Link]

-

Thieme Connect. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H8N2O2). Retrieved from [Link]

Sources

ethyl 1H-pyrazole-3-carboxylate IR and mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of Ethyl 1H-Pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of this compound, a crucial heterocyclic building block in modern drug discovery and materials science. We will explore its structural characterization through two primary analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights for accurate interpretation.

Introduction: The Significance of this compound

This compound (C₆H₈N₂O₂) is a bifunctional molecule featuring a pyrazole ring and an ethyl ester group. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions. Understanding its precise molecular structure and fragmentation behavior is paramount for quality control, reaction monitoring, and the design of new chemical entities.

Molecular Properties:

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common and informative method.

Expertise & Experience: The Rationale Behind EI-MS

Electron Ionization is chosen for its ability to produce a rich fragmentation spectrum. The high energy (typically 70 eV) imparted to the molecule leads to predictable bond cleavages, creating a unique "fingerprint." This is particularly useful for heterocyclic systems where fragmentation pathways can confirm the connectivity of the ring and its substituents. The resulting fragment ions provide a puzzle that, when pieced together, confirms the compound's identity and structure.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

This protocol ensures a self-validating system by incorporating necessary checks for instrument performance and data integrity.

-

Instrument Preparation:

-

Perform a routine system check and tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.

-

Set the ion source temperature (e.g., 200-250 °C) and the electron ionization energy to 70 eV.

-

-

Sample Introduction:

-

Introduce the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet. A GC inlet is preferred for its ability to separate the analyte from impurities, ensuring a clean spectrum.

-

-

Data Acquisition:

-

Acquire the spectrum over a relevant mass range (e.g., m/z 35-300) to capture the molecular ion and all significant fragments.

-

Acquire a background spectrum just before the analyte elutes (if using GC) to allow for background subtraction.

-

-

Data Processing:

-

Subtract the background spectrum from the analyte spectrum.

-

Identify the molecular ion peak (M⁺•) and analyze the relative abundances of the fragment ions.

-

Data Interpretation: Decoding the Fragmentation Pathway

The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Formula of Loss | Mass of Loss | Comments |

| 140 | [M]⁺• (Molecular Ion) | - | - | The parent molecule with one electron removed. Confirms the molecular weight.[1] |

| 112 | [M - CO]⁺• or [M - C₂H₄]⁺• | CO or C₂H₄ | 28 | Loss of carbon monoxide or ethylene. |

| 95 | [M - OC₂H₅]⁺ | •OC₂H₅ | 45 | A very common and indicative loss for ethyl esters, forming a stable acylium ion. |

| 68 | [C₃H₄N₂]⁺• | C₂H₄O₂ | 72 | Represents the protonated pyrazole ring after loss of the entire ester group. |

| 45 | [C₂H₅O]⁺ | C₄H₃N₂O | 95 | Represents the ethoxy fragment. |

Visualization: Fragmentation Pathway

The following diagram illustrates the logical cascade of fragmentation events, providing a visual map of the molecule's breakdown in the mass spectrometer.

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful and rapid technique for identifying the functional groups present in a sample, thereby confirming the key structural components of this compound.

Expertise & Experience: The Diagnostic Power of IR

The choice of IR spectroscopy is based on its ability to provide immediate and unambiguous evidence for the presence of the N-H group (characteristic of the pyrazole ring), the C=O group (from the ester), and the C-O bond. The positions and shapes of these absorption bands are highly diagnostic. For instance, the broadness of the N-H stretch is a tell-tale sign of hydrogen bonding, which is expected for this molecule in a condensed phase.

Experimental Protocol: Reliable FT-IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR method is a modern, reliable, and rapid technique that requires minimal sample preparation.

-

Instrument and Background:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR crystal. This is a critical self-validating step, as it will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically perform the background subtraction.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

-

Correlate these bands with known functional group frequencies.

-

Data Interpretation: Assigning the Vibrational Fingerprint

The IR spectrum provides a fingerprint unique to the molecule's structure. The key is to assign the observed absorption bands to the specific vibrational modes of the pyrazole and ethyl ester moieties. General vibrational assignments for pyrazole derivatives provide a strong basis for these interpretations.[3][4]

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3100 | Medium-Broad | N-H Stretch | Pyrazole Ring |

| 3150 - 3050 | Medium | C-H Stretch (Aromatic) | Pyrazole Ring |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) | Ethyl Group |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | Medium-Strong | C=N and C=C Stretches | Pyrazole Ring |

| ~1250 | Strong | C-O Stretch (Asymmetric) | Ester |

| ~1100 | Strong | C-O Stretch (Symmetric) | Ester |

Visualization: Structure-Spectra Correlation

This diagram illustrates the direct relationship between the molecule's functional groups and their expected absorption regions in the IR spectrum.

Caption: Correlation of functional groups with IR absorption regions.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust and comprehensive characterization of this compound. MS confirms the molecular weight and offers deep structural insights through predictable fragmentation, primarily driven by the stable pyrazole ring and the characteristic behavior of the ethyl ester group. IR spectroscopy provides rapid and definitive confirmation of key functional groups, validating the presence of the pyrazole N-H and the ester C=O and C-O bonds. This dual-pronged analytical approach ensures the structural integrity and identity of this vital chemical intermediate, underpinning its reliable use in research and development.

References

- 1. This compound | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Pyrazole Ring: A Technical Guide to its Chemical Properties and Reactivity for Advanced Drug Discovery

Introduction

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has demonstrated remarkable versatility, featuring prominently in a multitude of FDA-approved drugs and biologically active compounds.[2][3][4] Its unique electronic and structural properties confer a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic effects.[3][4][5]

This guide provides an in-depth exploration of the fundamental chemical properties and reactivity of the pyrazole core. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of facts to explain the causality behind the ring's behavior. We will dissect its structure, aromaticity, and acid-base properties, which collectively govern its reactivity in key synthetic transformations. From classical electrophilic substitutions to modern transition-metal-catalyzed functionalizations, this document offers a comprehensive overview, complete with detailed experimental protocols and mechanistic insights, to empower the rational design of next-generation pyrazole-based therapeutics.[1][6][7][8]

Core Structural and Electronic Properties

The reactivity of the pyrazole ring is a direct consequence of its unique electronic architecture. Understanding these foundational principles is critical for predicting its behavior in chemical reactions.

Structure, Aromaticity, and Tautomerism

The pyrazole molecule is a planar, five-membered ring composed of three carbon and two adjacent nitrogen atoms.[3][9] Its structure incorporates two distinct nitrogen environments:

-

N1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes its lone pair of electrons to the aromatic system. It bears a hydrogen atom in the parent molecule.

-

N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital within the plane of the ring and does not participate in the aromatic sextet.[1][9]

This arrangement satisfies Hückel's rule for aromaticity (4n+2 π electrons, with n=1), bestowing significant thermodynamic stability upon the ring.[1] This aromatic character is evidenced by its bond lengths, which are intermediate between typical single and double bonds.[1]

A crucial feature of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers due to the migration of the N1 proton.[4][10][11] This equilibrium must be considered during synthesis, as reactions like N-alkylation can yield a mixture of regioisomers.[12]

Caption: Annular tautomerism of 3(5)-methylpyrazole.

Amphoteric Nature: Acidity and Basicity

The presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom gives pyrazole amphoteric properties, allowing it to act as both a weak acid and a weak base.[1][13][14]

-

Acidity: The N-H proton at the N1 position is weakly acidic. Its deprotonation by a base generates the pyrazolate anion, a potent and widely used nucleophile in substitution reactions.[1][9]

-

Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation by an acid, making pyrazole a weak base.[1][9] This protonation forms the pyrazolium cation.

The quantitative measures of pyrazole's acidity and basicity are critical for selecting appropriate reaction conditions.

| Property | pKa Value | Description |

| Acidity (pKa of N-H) | 14.21 | Governs the ease of deprotonation to form the pyrazolate anion.[1] |

| Basicity (pKa of conjugate acid) | 2.49 - 2.52 | Indicates the strength required to protonate the N2 nitrogen.[1][11] |

Reactivity of the Pyrazole Ring

The electronic landscape of the pyrazole ring—characterized by its aromaticity and the distinct nature of its nitrogen and carbon atoms—dictates its reactivity towards various reagents.

Caption: Nucleophilic and electrophilic sites on the pyrazole ring.[14]

Electrophilic Aromatic Substitution

Electrophilic substitution is a primary method for functionalizing the pyrazole ring. The key principle governing this reaction is its regioselectivity.

Causality: The pyridine-like nitrogen (N2) exerts a strong electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.[1][9] Consequently, the C4 position is the most electron-rich and, therefore, the most reactive site for electrophiles.[1][5][9][15]

Common electrophilic substitution reactions include:

-

Halogenation: Introduction of Cl, Br, or I at the C4 position.[4]

-

Nitration: Using a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) to install a nitro group (NO₂) at C4.[4][16]

-

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group (SO₃H) at C4.[4][16]

-

Vilsmeier-Haack Formylation: Using POCl₃ and DMF to introduce a formyl group (-CHO) at C4.[16]

Caption: Generalized mechanism for electrophilic attack at the C4 position.

Nucleophilic Substitution

Nucleophilic aromatic substitution on the pyrazole ring is significantly less common than electrophilic substitution.[1]

Causality: The pyrazole ring is inherently electron-rich, making it resistant to attack by nucleophiles.[17] For this reaction to proceed, the ring must be activated by the presence of strong electron-withdrawing groups (e.g., a nitro group) and/or contain a good leaving group (e.g., a halogen) at the electron-deficient C3 or C5 positions.[1][17]

Reactions at the Ring Nitrogens: N-Alkylation & N-Acylation

The nitrogen atoms of the pyrazole ring are excellent nucleophiles, readily undergoing alkylation and acylation.[5][18]

-

N-Alkylation: This is typically achieved by first deprotonating the N1-H with a base (like NaH or K₂CO₃) to form the pyrazolate anion, which then reacts with an electrophile such as an alkyl halide.[19] Alternative methods using Mitsunobu conditions or transition metal catalysis have also been developed.[19] For unsymmetrical pyrazoles, controlling the regioselectivity of N-alkylation to favor N1 vs. N2 is a common synthetic challenge often influenced by steric factors and the nature of the base.[12]

-

N-Acylation: The N-H group can be acylated using reagents like acyl chlorides or anhydrides.[18]

Modern Synthetic Methods: C-H Functionalization

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyrazole core.[20][21] These methods avoid the need for pre-functionalized starting materials (e.g., halogenated pyrazoles).[21][22][23] Palladium, rhodium, and copper catalysts are commonly employed to directly introduce aryl, alkyl, and other functional groups at various positions on the ring, with regioselectivity often controlled by directing groups.[20][22]

Key Synthetic Routes to the Pyrazole Core

While functionalization of a pre-existing ring is common, constructing the pyrazole core itself is a fundamental process. The Knorr pyrazole synthesis is a classical and highly versatile method.

Knorr Pyrazole Synthesis: This reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, typically under acidic conditions.[1][24] The choice of an unsymmetrical dicarbonyl compound and a substituted hydrazine can lead to regioisomeric products.[9]

Caption: Conceptual steps of the Knorr pyrazole synthesis.

Other important synthetic methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes and reactions of α,β-unsaturated carbonyl compounds with hydrazines.[25][26][27]

Experimental Protocols: Field-Proven Methodologies

The following protocols are presented as self-validating systems, providing clear, actionable steps for common and essential pyrazole functionalization reactions.

Protocol 1: Electrophilic C4-Iodination of a Pyrazole Substrate

This protocol details the introduction of an iodine atom at the C4 position, a versatile handle for subsequent cross-coupling reactions.

Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol, 1.0 equiv) and N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv).

-

Solvent Addition: Add acetonitrile (5 mL) to the flask.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion (typically 2-4 hours), pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.[20]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[20] Purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole derivative.

Protocol 2: Knorr Synthesis of 1,3,5-Trimethylpyrazole

This protocol describes the classic synthesis of a simple trisubstituted pyrazole from readily available starting materials.

Rationale: The condensation of acetylacetone (a 1,3-dicarbonyl) with methylhydrazine (a substituted hydrazine) under mildly acidic conditions leads to the formation of the pyrazole ring. Ethanol serves as a convenient solvent.

Methodology:

-

Setup: In a round-bottom flask, dissolve acetylacetone (1.0 g, 10.0 mmol) in ethanol (20 mL).

-

Reagent Addition: Add methylhydrazine (0.46 g, 10.0 mmol) dropwise to the solution at room temperature.

-

Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extraction: Dilute the residue with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the 1,3,5-trimethylpyrazole product. Further purification can be achieved by distillation if necessary.

Conclusion

The pyrazole ring is a privileged scaffold whose chemical behavior is a rich interplay of aromaticity, tautomerism, and the electronic influence of its two distinct nitrogen atoms. Its C4 position is primed for electrophilic functionalization, while its nitrogen atoms provide nucleophilic handles for substitution, offering a multitude of pathways for structural diversification. The advent of modern C-H activation techniques has further expanded the synthetic toolbox, enabling more direct and efficient routes to novel analogs. A thorough understanding of these principles of reactivity is not merely academic; it is an essential prerequisite for any scientist aiming to harness the full potential of the pyrazole core in the design of innovative pharmaceuticals and advanced materials.

References

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

-

Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (URL: [Link])

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022-05-24). (URL: [Link])

-

Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014-05-14). (URL: [Link])

-

First Nucleophilic Aromatic Substitution of Annelated Pyrazole - ACS Publications. (URL: [Link])

-

Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (URL: [Link])

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])

-

Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (URL: [Link])

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])

-

Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Pyrazole. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). (URL: [Link])

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29). (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-